molecular formula C11H13FO3 B1406114 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid CAS No. 1512641-73-4

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B1406114
CAS No.: 1512641-73-4
M. Wt: 212.22 g/mol
InChI Key: BNUZASZMFPSETM-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C11H13FO3 This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and methylmagnesium bromide.

    Grignard Reaction: The 5-fluoro-2-methoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Oxidation: Using catalysts to enhance the oxidation step.

    Automated Synthesis: Employing automated systems to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with a propanoic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-6-9(12)3-4-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUZASZMFPSETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

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